2-(difluoromethyl)naphthalene-1-carboxylic acid
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Overview
Description
2-(difluoromethyl)naphthalene-1-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a difluoromethyl group (-CF2H) attached to the naphthalene ring, specifically at the second position, and a carboxylic acid group (-COOH) at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethyl)naphthalene-1-carboxylic acid typically involves the introduction of the difluoromethyl group to the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluorocarbene reagents. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the difluoromethylated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(difluoromethyl)naphthalene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield naphthalene-1,2-dicarboxylic acid, while reduction may produce naphthalene-1-methanol .
Scientific Research Applications
2-(difluoromethyl)naphthalene-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)naphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological targets, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(trifluoromethyl)naphthalene-1-carboxylic acid
- 2-(chloromethyl)naphthalene-1-carboxylic acid
- 2-(bromomethyl)naphthalene-1-carboxylic acid
Uniqueness
2-(difluoromethyl)naphthalene-1-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in applications where these properties are desired .
Properties
CAS No. |
1261628-54-9 |
---|---|
Molecular Formula |
C12H8F2O2 |
Molecular Weight |
222.2 |
Purity |
95 |
Origin of Product |
United States |
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